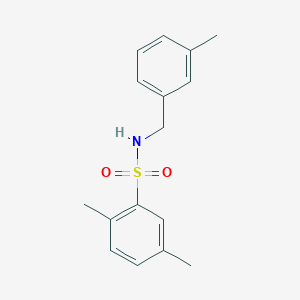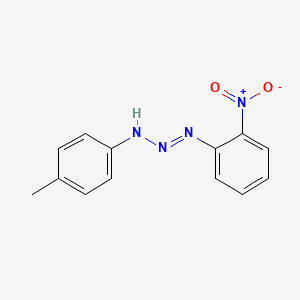
2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide, also known as DBBS, is a sulfonamide compound that has been widely used in scientific research for its unique properties. DBBS has been found to exhibit a range of biochemical and physiological effects, making it an important tool for studying various biological processes. In
作用機序
The mechanism of action of 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH in the body. By inhibiting this enzyme, 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide can disrupt the acid-base balance in cells, leading to a range of physiological effects.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs. 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide has also been shown to inhibit the activity of carbonic anhydrase, which can lead to a range of physiological effects, including changes in blood pH, electrolyte balance, and fluid balance.
実験室実験の利点と制限
2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and isolate, and it exhibits a range of biochemical and physiological effects that make it useful for studying various biological processes. However, there are also some limitations to its use. 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several potential future directions for research involving 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide. One area of interest is in the development of new antibiotics and antiviral drugs. 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases. Another area of interest is in the study of enzyme kinetics. 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes, making it a useful tool for studying enzyme kinetics and the mechanisms of enzyme inhibition. Finally, further research is needed to fully understand the mechanism of action of 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide and its potential applications in scientific research.
合成法
The synthesis of 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 3-methylbenzylamine. The reaction takes place in the presence of a base such as triethylamine, and the resulting product is isolated through filtration and recrystallization. The yield of 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide is typically around 60-70%, and the compound is obtained as a white crystalline powder.
科学的研究の応用
2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide has been widely used in scientific research as a tool for studying various biological processes. It has been found to exhibit a range of activities, including antibacterial, antifungal, and antiviral properties. 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, making it a useful tool for studying enzyme kinetics.
特性
IUPAC Name |
2,5-dimethyl-N-[(3-methylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12-5-4-6-15(9-12)11-17-20(18,19)16-10-13(2)7-8-14(16)3/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUOFIXALPNHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-chloro-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B4888918.png)
![ethyl 7-methyl-2-[(4-methylphenyl)amino]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate](/img/structure/B4888928.png)
![N-[(butylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B4888934.png)
![N-(1-{1-[2-(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4888935.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4888938.png)

![3-(2,3-dihydro-1H-inden-2-yl)-8-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4888957.png)
![2-(4-bromophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4888963.png)
![N-1-azabicyclo[2.2.2]oct-3-yl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B4888966.png)

![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4888981.png)
![N~1~-(2-hydroxy-5-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4888982.png)

![5-[1-(4-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4888996.png)